N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
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Overview
Description
N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound with a unique structure that includes a bromoethoxy group, an ethoxy chain, and a thienoimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves multiple steps, starting with the preparation of the bromoethoxy intermediate. The reaction typically involves the following steps:
Preparation of Bromoethoxy Intermediate: The initial step involves the reaction of ethylene glycol with hydrobromic acid to form 2-bromoethanol. This intermediate is then reacted with ethylene oxide to form 2-(2-bromoethoxy)ethanol.
Formation of Ethoxy Chain: The 2-(2-bromoethoxy)ethanol is further reacted with additional ethylene oxide to extend the ethoxy chain, resulting in 2-(2-(2-bromoethoxy)ethoxy)ethanol.
Coupling with Thienoimidazole: The extended ethoxy chain is then coupled with a thienoimidazole derivative under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thienoimidazole ring and the ethoxy chain.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reaction conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azido, cyano, or thiol derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields carboxylic acids and amines.
Scientific Research Applications
N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(2-Bromoethoxy)ethoxy)ethyl)acetamide: This compound shares a similar bromoethoxy and ethoxy chain but lacks the thienoimidazole ring.
Carbamic acid, N- [2- [2- (2-bromoethoxy)ethoxy]ethyl]-, 1,1-dimethylethyl ester: This compound has a similar bromoethoxy and ethoxy chain but differs in the ester functional group.
Uniqueness
N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is unique due to its combination of a bromoethoxy chain and a thienoimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H32BrN3O5S |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C18H32BrN3O5S/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17/h14-15,17H,1-13H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 |
InChI Key |
BBAOPWJWXDYKOL-ZOBUZTSGSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCBr)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCBr)NC(=O)N2 |
Origin of Product |
United States |
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